molecular formula C7H7Br B146084 3-Bromotoluene CAS No. 591-17-3

3-Bromotoluene

Cat. No.: B146084
CAS No.: 591-17-3
M. Wt: 171.03 g/mol
InChI Key: WJIFKOVZNJTSGO-UHFFFAOYSA-N
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Description

3-Bromotoluene, also known as 1-bromo-3-methylbenzene, is an organic compound with the molecular formula C7H7Br. It is one of the three isomers of bromotoluene, where the bromine atom is positioned at the third carbon of the toluene ring. This compound is a colorless liquid that is practically insoluble in water but highly soluble in organic solvents such as ethanol, ether, and benzene .

Mechanism of Action

Target of Action

3-Bromotoluene, also known as 1-bromo-3-methylbenzene , is an electron-rich aryl bromide . It primarily targets palladium catalysts in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as the Heck reaction . In this reaction, this compound undergoes a palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon bond-forming process that results in the formation of trisubstituted alkenylboranes . These compounds are valuable intermediates in organic synthesis.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 141 g/mL at 25 °C . It has a boiling point of 183.7 °C . These properties may influence its bioavailability in hypothetical biological systems.

Result of Action

The primary result of this compound’s action is the formation of trisubstituted alkenylboranes . These compounds are versatile intermediates in organic synthesis, enabling the construction of complex organic molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Heck reaction requires the presence of a palladium catalyst . Additionally, the compound’s physical properties, such as its boiling point and density, can be influenced by temperature . Safety precautions must be taken when handling this compound, as it is classified as a flammable liquid and can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromotoluene can be synthesized through several methods. One common laboratory method involves the diazotization of 3-bromo-4-aminotoluene followed by reduction. The process involves stirring a mixture of 95% ethanol, concentrated sulfuric acid, and 3-bromo-4-aminotoluene, cooling it to 10°C, and adding sodium nitrite solution while maintaining the temperature below 10°C. After stirring for 20 minutes, copper powder is added, and the mixture is heated carefully until the reaction starts, releasing nitrogen gas and forming acetaldehyde. The organic phase is then separated, washed, dried, and distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via bromination of toluene using bromine in the presence of a catalyst such as iron(III) bromide. This method allows for the selective bromination at the meta position to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Palladium-Catalyzed Reactions: Palladium catalysts and potassium hexacyanoferrate(II).

Major Products:

Scientific Research Applications

3-Bromotoluene has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromotoluene (1-bromo-2-methylbenzene)
  • 4-Bromotoluene (1-bromo-4-methylbenzene)
  • Benzyl Bromide (α-bromotoluene)

Comparison:

This compound stands out due to its unique position of the bromine atom, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-3-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

WJIFKOVZNJTSGO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID3024659
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Molecular Weight

171.03 g/mol
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Physical Description

M-bromotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

362.7 °F at 760 mmHg (NTP, 1992), 183.7 °C at 760 mm Hg
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Flash Point

140 °F (NTP, 1992), 60 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in chloroform, Soluble in ethanol and acetone, miscible in ether, Water solubility = 51.3 mg/l
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Density

1.41 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4099 at 20 °C/4 °C
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Vapor Pressure

1 mmHg at 58.6 °F (NTP, 1992), 1.53 [mmHg], Vapor pressure = 0.145 kPa (1.09 mm Hg) at 25 °C
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Color/Form

LIQUID

CAS No.

591-17-3
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Melting Point

-40 °F (NTP, 1992), -39.8 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromotoluene
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3-Bromotoluene
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